N~2~,N~2~-Dibenzyl-N,N-dimethylalaninamide
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Overview
Description
N~2~,N~2~-Dibenzyl-N,N-dimethylalaninamide is an organic compound with the molecular formula C18H23NO It is characterized by the presence of two benzyl groups and two methyl groups attached to the nitrogen atoms of the alaninamide structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N2,N~2~-Dibenzyl-N,N-dimethylalaninamide typically involves the reaction of alaninamide with benzyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product. The reaction can be represented as follows:
Alaninamide+2Benzyl chloride→N 2 ,N 2 -Dibenzyl-N,N-dimethylalaninamide+2HCl
Industrial Production Methods
In an industrial setting, the production of N2,N~2~-Dibenzyl-N,N-dimethylalaninamide may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and solvents such as dimethylformamide (DMF) can also enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
N~2~,N~2~-Dibenzyl-N,N-dimethylalaninamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The benzyl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Benzyl chloride in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids.
Reduction: Formation of primary amines.
Substitution: Formation of substituted alaninamides.
Scientific Research Applications
N~2~,N~2~-Dibenzyl-N,N-dimethylalaninamide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N2,N~2~-Dibenzyl-N,N-dimethylalaninamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
N,N-Dibenzylaniline: Similar structure with two benzyl groups attached to the nitrogen atoms.
N,N-Dimethylalaninamide: Lacks the benzyl groups, making it less hydrophobic.
N,N-Dibenzylformamide: Contains a formamide group instead of an alaninamide group.
Uniqueness
N~2~,N~2~-Dibenzyl-N,N-dimethylalaninamide is unique due to the presence of both benzyl and methyl groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various applications in research and industry.
Properties
CAS No. |
920761-14-4 |
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Molecular Formula |
C19H24N2O |
Molecular Weight |
296.4 g/mol |
IUPAC Name |
2-(dibenzylamino)-N,N-dimethylpropanamide |
InChI |
InChI=1S/C19H24N2O/c1-16(19(22)20(2)3)21(14-17-10-6-4-7-11-17)15-18-12-8-5-9-13-18/h4-13,16H,14-15H2,1-3H3 |
InChI Key |
YLEQDKAKAUHISL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)N(C)C)N(CC1=CC=CC=C1)CC2=CC=CC=C2 |
Origin of Product |
United States |
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